4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine
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Overview
Description
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with tetramethyl groups and another pyridine ring
Preparation Methods
The synthesis of 4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through nucleophilic substitution reactions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine exerts its effects involves:
Comparison with Similar Compounds
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C20H20N2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(2,3,5,6-tetramethyl-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C20H20N2/c1-13-14(2)20(18-7-11-22-12-8-18)16(4)15(3)19(13)17-5-9-21-10-6-17/h5-12H,1-4H3 |
InChI Key |
IYEWJYRXMGULRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=NC=C2)C)C)C3=CC=NC=C3)C |
Origin of Product |
United States |
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